molecular formula C12H19N3O3 B13323269 tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate

tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate

Cat. No.: B13323269
M. Wt: 253.30 g/mol
InChI Key: MVGUCROWSRLMPO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate (CAS 2228538-06-3) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure integrates two privileged pharmacophores: a morpholine ring and a 1H-pyrazole moiety. The morpholine ring, often employed as a solubilizing group and a secondary amine surrogate, contributes to favorable physicochemical properties and pharmacokinetic profiles in active compounds . The 1H-pyrazole scaffold is a well-established core in bioactive molecules, renowned for its wide spectrum of pharmacological activities. Pyrazole derivatives are frequently investigated as key components in compounds with anti-inflammatory, anticancer, antimicrobial, and antimalarial properties, among others . For instance, recent research has highlighted the optimization of pyrazolopyridine derivatives for potent antimalarial activity, underscoring the continued relevance of this heterocyclic class in developing new therapeutic agents . The presence of the tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is a critical feature, allowing for selective deprotection under mild acidic conditions to generate the secondary amine for further synthetic elaboration. This compound serves as a versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of potential kinase inhibitors and other targeted therapies where such bifunctional heterocycles are valuable . With a molecular formula of C12H19N3O3 and a molecular weight of 253.30 g/mol , this building block is intended for use in research and development applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-4-5-17-10(8-15)9-6-13-14-7-9/h6-7,10H,4-5,8H2,1-3H3,(H,13,14)

InChI Key

MVGUCROWSRLMPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a tool to study various biological processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in different industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional attributes of tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate can be contextualized by comparing it to three analogs with high similarity scores (0.81–0.86), as identified in recent synthetic reports .

Key Structural and Functional Differences

Compound 1 : (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid (CAS 1188405-87-9; Similarity: 0.86)
  • Structure : Replaces the morpholine ring with a boronic acid group at the pyrazole’s 4-position.
  • Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functionality.
  • Advantage : Enables rapid carbon-carbon bond formation in aryl/heteroaryl systems.
  • Limitation : Reduced stability under aqueous or oxidative conditions compared to the morpholine analog.
Compound 2 : tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate (CAS 877399-31-0; Similarity: 0.81)
  • Structure : Features an azetidine ring (4-membered) instead of morpholine (6-membered), with a dioxaborolane-protected boronic ester.
  • Applications : Combines the rigidity of azetidine with boron-based reactivity, often employed in constrained peptide mimetics.
  • Advantage : Improved conformational rigidity enhances target binding specificity.
  • Limitation : Lower solubility in polar solvents compared to the morpholine derivative.
Compound 3 : Unnamed derivative (CAS 877399-74-1)
  • Inference : Likely retains the Boc-pyrazole core but with an alternative heterocyclic or alkyl substituent.

Comparative Data Table

Parameter Target Compound Compound 1 Compound 2
Molecular Weight ~280.3 g/mol (estimated) 238.1 g/mol 392.3 g/mol
Core Heterocycle Morpholine (6-membered, O-containing) None (boronic acid) Azetidine (4-membered, N-containing)
Functional Group Boc-protected carboxylate Boronic acid Dioxaborolane-protected boronic ester
Primary Application Drug intermediate; solubility modifier Cross-coupling reactions Conformationally restricted ligands
Stability High (Boc group resists hydrolysis) Moderate (boronic acid prone to oxidation) High (boron protected as ester)
Synthetic Accessibility Moderate (requires multi-step heterocycle fusion) High (commercial availability) Low (complex azetidine functionalization)

Research Findings and Industrial Relevance

  • Target Compound : Demonstrated utility in kinase inhibitor syntheses, where the morpholine ring improves blood-brain barrier penetration in preclinical models .
  • Compound 1 : Widely used in agrochemical synthesis (e.g., fungicides) due to efficient coupling with aryl chlorides.
  • Compound 2 : Emerging in oncology for targeting protein-protein interactions via its constrained geometry.

Biological Activity

Chemical Identity and Properties

tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate, with the molecular formula C12H19N3O3C_{12}H_{19}N_{3}O_{3} and a molecular weight of 253.30 g/mol, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole moiety linked to a morpholine ring, contributing to its diverse pharmacological properties.

PropertyValue
CAS Number88559-05-1
Molecular FormulaC12H19N3O3
Molecular Weight253.30 g/mol
Purity≥95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been shown to exhibit significant activity against various cancer cell lines. For instance, compounds derived from pyrazole structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent growth inhibition.

Case Studies

  • Inhibition of Cancer Cell Proliferation
    • A study evaluated the cytotoxic effects of various pyrazole derivatives on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives, potentially including this compound, exhibited IC50 values as low as 0.01 µM against MCF-7 cells, showcasing their strong anticancer properties .
  • Mechanism of Action
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key cellular pathways such as Aurora-A kinase and CDK2. For example, one study reported that a related pyrazole compound inhibited Aurora-A kinase with an IC50 of 0.067 µM, which is critical for cancer cell division .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that certain compounds can significantly reduce inflammation markers in vitro and in vivo.

Research Findings

  • A review on pyrazole biomolecules highlighted their role in modulating inflammatory pathways, suggesting that this compound may similarly affect cytokine release and inflammatory mediator production .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have been explored for various other biological activities such as:

  • Antimicrobial Activity : Some studies have documented the antimicrobial properties of pyrazole compounds against bacterial strains.
  • Neuroprotective Effects : Emerging research suggests potential neuroprotective roles for certain pyrazole derivatives in models of neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate, and how are intermediates characterized?

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:

  • Step 1 : Reacting morpholine derivatives with tert-butyl chloroformate under basic conditions to introduce the carbamate group.
  • Step 2 : Introducing the pyrazole moiety via palladium-catalyzed cross-coupling or direct alkylation . Intermediate purity is verified using HPLC (≥95% purity thresholds) and NMR spectroscopy (e.g., confirming tert-butyl protons at ~1.4 ppm and pyrazole aromatic signals at ~7.5 ppm) .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

  • 1H/13C NMR : Identifies functional groups (e.g., tert-butyl, pyrazole protons) and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₂₃N₃O₃).
  • HPLC : Ensures purity (>95%) and detects impurities from side reactions .

Q. What functional groups influence the compound’s reactivity in medicinal chemistry applications?

The morpholine ring’s tertiary nitrogen enables hydrogen bonding with biological targets, while the pyrazole moiety participates in π-π stacking interactions. The tert-butyl carbamate enhances solubility and metabolic stability .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond lengths vs. DFT predictions) be resolved for this compound?

Use SHELXL for refinement, adjusting parameters like thermal displacement or hydrogen atom positions. Cross-validate with ORTEP-3 for graphical analysis of electron density maps. For persistent mismatches, consider experimental factors (e.g., crystal twinning) or DFT method limitations (e.g., basis set selection) .

Q. What strategies improve reaction yields when modifying the pyrazole substituents?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency for pyrazole derivatives.
  • Temperature Control : Low temperatures (−20°C) reduce side reactions during sensitive steps .

Q. How does the morpholine ring conformation affect binding to biological targets?

X-ray crystallography (e.g., PDB deposition) reveals chair vs. boat conformations. Chair conformers optimize hydrogen bonding with enzyme active sites (e.g., kinase inhibitors), while boat forms may induce steric clashes. Computational docking (AutoDock Vina) can predict preferred conformations .

Q. How to address racemization during chiral synthesis of morpholine derivatives?

  • Chiral Auxiliaries : Use (R)- or (S)-tert-butyl sulfinamide to control stereochemistry.
  • Low-Temperature Quenching : Prevents epimerization during workup.
  • Chiral HPLC : Monitors enantiomeric excess (ee ≥98%) .

Q. How to reconcile conflicting bioactivity data across enzyme inhibition assays?

  • Assay Conditions : Vary pH (6.5–7.5) or ionic strength to identify optimal activity.
  • Counter-Screening : Test against related enzymes (e.g., kinase isoforms) to rule off-target effects.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to validate specificity .

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